1-Adamantyl isothiocyanate

Description

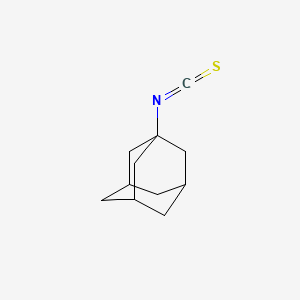

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKFLUARLJRPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196040 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-26-1 | |

| Record name | Adamantyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4411-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33B5GRD78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Adamantyl Isothiocyanate: A Comprehensive Technical Guide for Researchers

Introduction

Adamantane, a tricyclic hydrocarbon with a unique cage-like structure, has long captured the attention of medicinal chemists and materials scientists. Its rigid, lipophilic framework provides an exceptional scaffold for the design of novel therapeutic agents and functional materials. When functionalized with the highly reactive isothiocyanate group, the resulting 1-Adamantyl isothiocyanate (AITC) emerges as a versatile building block with significant potential in drug discovery and organic synthesis. This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals. Adamantane derivatives are utilized in medicinal chemistry to enhance the lipophilicity and metabolic stability of various pharmacophores, thereby improving their pharmacokinetic profiles[1].

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application. This compound is a white crystalline solid at room temperature.[2] Its rigid adamantane core imparts a high melting point and significant lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4411-26-1 | [3][4] |

| Molecular Formula | C₁₁H₁₅NS | [3][4] |

| Molecular Weight | 193.31 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 166-168 °C | [3][5] |

| Boiling Point | 297.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.35 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as toluene, DMF. | [6] |

Spectroscopic Data:

The structural identity of this compound is unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ = 2.01-1.46 (m, 15H).[1] This complex multiplet is characteristic of the highly symmetric adamantyl cage protons.

-

¹³C NMR (CDCl₃, 100 MHz): δ = 129.45 (NCS), 58.54 (quaternary C in Ad), 43.83 (3C, Ad), 35.61 (3C, Ad), 29.29 (3C, Ad).[1] The chemical shift for the isothiocyanate carbon is a key diagnostic peak.

-

Mass Spectrometry (EI): m/z (%) = 193 [M]⁺ (47), 135 [Ad]⁺ (100).[1] The base peak corresponding to the adamantyl cation is a characteristic fragmentation pattern.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several routes, each with its own advantages and considerations regarding reagent toxicity and reaction conditions. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory safety protocols.

Method 1: From 1-Adamantylamine

A common and efficient method involves the reaction of 1-adamantylamine with a thiocarbonylating agent.

Experimental Protocol: Reaction with Phenyl Isothiocyanate

This method, a functional group metathesis, offers a facile route to a variety of adamantyl isothiocyanates.[7][8]

-

To a solution of 1-adamantylamine (1.0 eq.) in p-xylene, add phenyl isothiocyanate (1.0-1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 140 °C) for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add concentrated hydrochloric acid and stir for an additional hour to precipitate aniline hydrochloride.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

Solvent: p-Xylene is chosen for its high boiling point, which is necessary to drive the equilibrium of the metathesis reaction towards the formation of the more volatile phenylamine.

-

Reagent Ratio: A slight excess of phenyl isothiocyanate can be used to ensure complete conversion of the starting amine.

-

Acid Workup: The addition of hydrochloric acid protonates the aniline byproduct, forming the insoluble aniline hydrochloride salt, which can be easily removed by filtration. This is a critical purification step.

Diagram 1: Synthesis of this compound via Metathesis

Sources

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4411-26-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound 99 4411-26-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 1-isothiocyanatoadamantane

An In-depth Technical Guide to the Physicochemical Properties of 1-Isothiocyanatoadamantane

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 1-isothiocyanatoadamantane, a pivotal molecule in medicinal chemistry. Its unique adamantane cage structure provides a foundation for developing novel therapeutics. We will delve into its core physicochemical properties, spectroscopic profile, and chemical behavior, providing the technical insights necessary for its application in research and drug development.

The Adamantane Advantage in Molecular Design

Adamantane, the smallest diamondoid, is a rigid, strain-free, and highly lipophilic hydrocarbon scaffold.[1][2] Its incorporation into bioactive molecules can significantly enhance their therapeutic potential.[2] The adamantane moiety is known to improve a compound's metabolic stability, increase its plasma half-life, and modulate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4] For instance, the lipophilicity of the adamantyl group can improve a drug's ability to cross the blood-brain barrier, making it a valuable component for central nervous system (CNS) drug discovery.[3][5]

1-Isothiocyanatoadamantane (also known as 1-adamantyl isothiocyanate) leverages these advantages, combining the robust adamantane cage with the versatile reactivity of the isothiocyanate functional group. This makes it a crucial building block for synthesizing a wide range of derivatives, particularly thioureas, which have demonstrated significant biological activities, including antiviral properties.

Core Physicochemical and Molecular Properties

The distinct three-dimensional structure of 1-isothiocyanatoadamantane gives rise to its characteristic physical properties. Its high melting point, for example, is typical for the rigid and symmetrical adamantane framework.[1]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NS | [6] |

| Molecular Weight | 193.31 g/mol | [6] |

| CAS Number | 4411-26-1 | [6] |

| Appearance | White to orange/green crystalline powder | |

| Melting Point | 166-170 °C | [7] |

| Boiling Point | 297.6 °C (at 760 mmHg) | [7][8] |

| Density | 1.35 g/cm³ | [7][8] |

| Flash Point | 138 °C | [7][8] |

| Vapor Pressure | 0.00237 mmHg (at 25 °C) | [7][8] |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents. | [1] |

These properties are fundamental for handling, storage, and designing reaction conditions. The compound is moisture-sensitive and should be stored in a cool, dark place under an inert atmosphere.

Spectroscopic Profile for Structural Verification

Unambiguous identification of 1-isothiocyanatoadamantane relies on a combination of spectroscopic techniques. The high symmetry of the adamantane cage results in relatively simple spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is characterized by a complex multiplet signal for the 15 protons of the adamantane cage, typically observed in the range of δ 1.46-2.01 ppm (in CDCl₃).[9][10]

-

¹³C NMR: The carbon spectrum shows distinct signals for the adamantane carbons and the isothiocyanate group.[9][11]

-

NCS: δ ~129.4 ppm

-

C1 (quaternary): δ ~58.5 ppm

-

CH (3 carbons): δ ~43.8 ppm

-

CH₂ (3 carbons): δ ~35.6 ppm

-

CH₂ (3 carbons): δ ~29.3 ppm

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak is observed at m/z = 193, corresponding to the molecular weight of the compound.[9][11]

-

Base Peak: The most intense peak appears at m/z = 135, which corresponds to the highly stable adamantyl cation ([Ad]⁺), formed by the loss of the isothiocyanate group. This is a hallmark fragmentation for 1-substituted adamantane derivatives.[9][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional group.

-

Isothiocyanate (-N=C=S) Stretch: A very strong, sharp, and characteristic absorption band is expected between 2000-2200 cm⁻¹. This peak is definitive for the isothiocyanate functionality.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the adamantane cage are observed just below 3000 cm⁻¹.

Synthesis and Chemical Reactivity

The chemical behavior of 1-isothiocyanatoadamantane is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group.

Synthetic Pathway

A reliable method for synthesizing 1-isothiocyanatoadamantane involves the reaction of 1-adamantylamine with carbon disulfide in the presence of a base and a coupling agent.[9] This two-step, one-pot synthesis is efficient and yields a pure product.[9] Another common method involves reacting 1-adamantylamine with phenyl isothiocyanate.[11][12]

Caption: General workflow for synthesizing 1-isothiocyanatoadamantane.

Core Reactivity: Nucleophilic Addition

The primary reaction pathway for isothiocyanates is nucleophilic addition across the C=N bond. This reaction is particularly effective with primary and secondary amines, which act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group. This process yields N,N'-disubstituted thiourea derivatives, which are valuable scaffolds in drug discovery.

Caption: Reaction of 1-isothiocyanatoadamantane with a secondary amine.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, every experimental protocol should function as a self-validating system, where the results of one procedure confirm the success of the previous one.

Protocol 1: Synthesis of 1-Isothiocyanatoadamantane

This protocol is adapted from a general and efficient method for isothiocyanate synthesis.[9]

-

Initial Reaction: To a stirred solution of 1-adamantylamine (4-8 mmol) in ethanol (6-12 mL), add triethylamine (4-8 mmol) followed by carbon disulfide (40-80 mmol). The rationale for using triethylamine is to act as a base to deprotonate the amine, facilitating the formation of the dithiocarbamate intermediate.

-

Intermediate Formation: Stir the mixture for 30 minutes at room temperature. The formation of the triethylammonium dithiocarbamate salt will occur.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction that occurs in the next step.

-

Desulfurization: Add di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g). Boc₂O acts as a desulfurizing agent, promoting the elimination of a sulfur atom and cyclization to form the isothiocyanate.

-

Reaction Completion: Stir the mixture for 1 hour at room temperature, allowing the reaction to complete.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield pure, crystalline 1-isothiocyanatoadamantane.[9]

Protocol 2: Characterization and Purity Assessment

This workflow validates the identity and purity of the synthesized product.

-

Melting Point Determination: Measure the melting point of the recrystallized product using a standard capillary melting point apparatus. A sharp melting range (e.g., 167-169 °C) is indicative of high purity.[11]

-

NMR Sample Preparation: Dissolve approximately 5-10 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, and Mass spectra.

-

Validation Check: Confirm that the ¹H and ¹³C NMR chemical shifts match the reference values.[9][11] In the mass spectrum, verify the presence of the molecular ion peak at m/z 193 and the characteristic adamantyl cation fragment at m/z 135.[9][11] The successful correlation of all data points confirms the structure and purity of the synthesized compound.

-

Caption: Logical workflow for the characterization of 1-isothiocyanatoadamantane.

Conclusion

1-Isothiocyanatoadamantane is more than a simple organic molecule; it is a strategically designed building block for advanced medicinal chemistry. Its unique combination of a rigid, lipophilic adamantane core and a reactive isothiocyanate handle provides a powerful platform for creating novel drug candidates. Understanding its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher aiming to harness its full potential in the development of next-generation therapeutics.

References

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Adamantane Derivatives in Modern Drug Discovery.

- ChemBK. (2024). This compound.

- De Clercq, E., & De, A. (2012). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.

- Kreutzberger, A., & Schröders, H. H. (1978). [Antiviral agents / 9th communication: virustatically active N-(1-adamantyl)-thiourea derivatives based on cyclic secondary amines (author's transl)]. Peer-reviewed paper mentioned by Sigma-Aldrich.[7]

- Burmistrov, V., et al. (2017). New Facile Synthesis of Adamantyl Isothiocyanates. ResearchGate.

- Pitushkin, D., et al. (2018). Synthesis of Homologs of 1-Isothiocyanatoadamantane. ResearchGate.

- ChemBK. (n.d.). This compound.

- Aggarwal, M., et al. (2021). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. PMC.

- Wikipedia. (n.d.). Adamantane.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

1-Adamantyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to 1-Adamantyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a versatile chemical intermediate characterized by the fusion of a rigid, three-dimensional adamantane cage with a reactive isothiocyanate functional group (-N=C=S). The adamantane moiety, a perfectly symmetrical and strain-free tricyclic alkane, imparts unique physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a well-defined spatial orientation.[1] These characteristics have made it a privileged scaffold in medicinal chemistry, enhancing the pharmacokinetic profiles of various drug candidates.[1][2] The isothiocyanate group, an electrophilic handle, provides a gateway for a multitude of chemical transformations, primarily through nucleophilic addition reactions. This guide offers a comprehensive overview of the synthesis, core reactivity, and diverse applications of this compound, with a focus on its role as a pivotal building block for developing novel therapeutic agents.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NS | [3] |

| Molecular Weight | 193.31 g/mol | [3][4] |

| CAS Number | 4411-26-1 | [3] |

| Melting Point | 166-169 °C | [3][4] |

| Appearance | White solid/powder | [1][5] |

| InChI Key | YPKFLUARLJRPQM-BIBSGERRSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, moving from traditional methods that employ hazardous reagents to more modern, facile protocols. The choice of method often depends on the availability of starting materials, scale, and safety considerations.

Rationale for Synthetic Approaches

Historically, the synthesis involved reagents like toxic thiophosgene or corrosive carbon disulfide with a strong base.[6] Modern methods prioritize safety and efficiency, often utilizing a two-step, one-pot reaction from the corresponding amine or a metathesis reaction that avoids harsh reagents. The adamantane cage is exceptionally stable, allowing for a range of reaction conditions without degradation of the core structure.

Method 1: Modern Two-Step Synthesis from 1-Aminoadamantane

This contemporary method is favored for its high yield and avoidance of highly toxic reagents. It proceeds by first forming a dithiocarbamate salt from the amine and carbon disulfide, which is then desulfurized in situ to yield the isothiocyanate.[1]

Experimental Protocol: Synthesis from 1-Aminoadamantane, CS₂, and Boc₂O [1]

-

Step 1: Dithiocarbamate Salt Formation

-

To a solution of 1-aminoadamantane (1.0 eq) in ethanol (e.g., 1.5-2.0 mL per mmol of amine), add triethylamine (1.0 eq) and carbon disulfide (1.0-2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the triethylammonium salt of adamantane-1-carbamodithioic acid occurs.

-

-

Step 2: Desulfurization

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Step 3: Work-up and Purification

Method 2: Functional Group Metathesis

This facile method involves a reaction between an adamantyl amine and phenyl isothiocyanate, effectively swapping the functional groups. It is particularly useful for creating a series of adamantyl isothiocyanate analogues.[6][7]

Experimental Protocol: Synthesis from 1-Aminoadamantane and Phenyl Isothiocyanate [2][4]

-

Step 1: Reaction Setup

-

Dissolve 1-aminoadamantane (1.0 eq) in a high-boiling solvent such as toluene or p-xylene (e.g., 15 mL per gram of amine).

-

Add phenyl isothiocyanate (0.8-1.0 eq) to the solution.

-

-

Step 2: Reflux

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) for 3 hours.

-

-

Step 3: Work-up and Purification

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the -N=C=S group. This site is highly susceptible to attack by nucleophiles, making it a cornerstone for constructing more complex molecules, particularly thiourea derivatives.

Core Mechanism: Nucleophilic Addition

The primary reaction is the addition of a nucleophile (typically a primary or secondary amine) to the isothiocyanate carbon. This forms a thiourea linkage, a key structural motif in many biologically active compounds. The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of N'-(1-Adamantyl)-N,N-diethylthiourea

-

Step 1: Reaction Setup

-

Dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add diethylamine (1.0-1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

-

Step 2: Reaction

-

Stir the mixture at room temperature for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Isolation

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product is often pure enough for subsequent steps, or it can be further purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Research

The unique combination of the adamantane scaffold and the versatile isothiocyanate handle has positioned this compound as a valuable precursor in multiple therapeutic areas.

Oncology

-

Mutant p53 Rescue: this compound and its derivatives have been identified as promising agents for rescuing mutant p53 protein function, a key goal in cancer therapy.[1] Certain derivatives selectively deplete mutant p53, restore its wild-type functions, and induce apoptosis in cancer cells.[1]

-

Cytotoxic Agents: The compound itself, and its postulated metabolite adamantyl-N-acetylcysteine, have demonstrated cytotoxic effects against various cancer cell lines, including gynecological cancers.[8] The mechanism involves the generation of reactive oxygen species (ROS) and the induction of G2/M cell cycle arrest and apoptosis.[8]

Neurodegenerative Diseases

-

Alzheimer's Disease: The scaffold has been used to synthesize heterodimers that act as cholinesterase inhibitors. By linking the adamantyl moiety to a known inhibitor like 7-methoxytacrine via a thiourea bridge, researchers aim to improve blood-brain barrier penetration and overall efficacy.

Enzyme Inhibition

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Thioureas derived from this compound are potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension.[6][7]

-

Urokinase-type Plasminogen Activator (uPA) Inhibition: Derivatives have also been explored as inhibitors of uPA, an enzyme involved in cancer invasion and metastasis.[6][7]

Antiviral Research

-

Building on the known antiviral properties of adamantane derivatives like Amantadine, N-(1-adamantyl)-thiourea derivatives have been synthesized and shown to possess significant antiviral activity against vaccinia and herpes viruses.

Spectroscopic Characterization Data

Proper identification of this compound is confirmed through standard spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ = 1.41-2.18 ppm (m, 15H) | [1][4] |

| ¹³C NMR (CDCl₃) | δ = 129.4 (NCS), 58.5 (C1), 43.8 (CH), 35.6 (CH₂), 29.3 (CH) ppm | [1][4] |

| Mass Spec. (EI) | m/z (%) = 193 [M]⁺ (10-47%), 135 [Ad]⁺ (100%) | [1][4] |

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[3]

-

Precautions: Use only in a well-ventilated area or outdoors.[5] Wear protective gloves, eye protection, and a suitable dust mask (e.g., N95). Avoid breathing dust.

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere, as the compound is moisture-sensitive.[9]

Conclusion

This compound is more than a simple chemical; it is a powerful and versatile building block in modern medicinal chemistry. Its robust adamantane core provides a stable, lipophilic anchor that can improve the drug-like properties of a molecule, while the reactive isothiocyanate group offers a reliable handle for chemical elaboration. From rescuing mutant tumor suppressors in oncology to inhibiting key enzymes in inflammatory diseases, the derivatives of this compound continue to demonstrate significant therapeutic potential, ensuring its place as a compound of high interest for researchers and drug development professionals.

References

- 1-Adamantyl isothiocyan

- Burmistrov, V., et al. (2017).

- Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity rel

- New Facile Synthesis of Adamantyl Isothiocyanates - ResearchG

- Adamantyl isothiocyanate | C11H15NS | CID 107279 - PubChem - NIH. [Link]

- Synthesis of isothio- and isoselenocyanates of adamantane series and their cytotoxic activity | Request PDF - ResearchG

- Cytotoxic properties of Adamantyl isothiocyanate and potential in vivo metabolite adamantyl-N-acetylcystein in gynecological cancer cells - PubMed. [Link]

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

Sources

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 4411-26-1 | TCI AMERICA [tcichemicals.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic properties of Adamantyl isothiocyanate and potential in vivo metabolite adamantyl-N-acetylcystein in gynecological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 4411-26-1 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to the Solubility of 1-Adamantyl Isothiocyanate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-adamantyl isothiocyanate, a key building block in medicinal chemistry and materials science. The document synthesizes empirical data with fundamental chemical principles to offer researchers, scientists, and drug development professionals a reliable resource for experimental design. It covers the physicochemical basis of its solubility, presents qualitative and quantitative data in common organic solvents, and details a robust experimental protocol for in-house solubility determination. The guide aims to bridge the gap between theoretical prediction and practical application, ensuring efficient and effective use of this versatile compound.

Introduction: The Adamantane Moiety in Modern Chemistry

This compound (C₁₁H₁₅NS) is a unique bifunctional molecule that combines the rigid, lipophilic, three-dimensional cage of adamantane with the reactive, electrophilic isothiocyanate (-N=C=S) group. The adamantane scaffold is of significant interest in drug discovery for its ability to enhance the metabolic stability and membrane permeability of bioactive molecules, effectively acting as a "lipophilic bullet".[1] The isothiocyanate group, in turn, is a versatile handle for synthesizing a wide array of derivatives, including thioureas, which are prominent in various therapeutic agents.[2]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), formulation strategies for biological screening, and overall process efficiency.[3] This guide provides an in-depth analysis of its solubility profile, grounded in both reported data and predictive chemical principles.

Governing Principles of Solubility

The solubility of this compound is a direct consequence of its distinct molecular structure. Two competing features are at play:

-

The Adamantane Cage (C₁₀H₁₅-): This bulky, nonpolar, and highly symmetric hydrocarbon framework is the dominant feature of the molecule.[4][5] It is exceptionally lipophilic and hydrophobic, meaning it readily interacts with nonpolar solvent molecules through van der Waals forces. Consequently, adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like hexane and benzene.[4][5]

-

The Isothiocyanate Group (-N=C=S): This functional group introduces polarity to the molecule. The electronegativity differences between nitrogen, carbon, and sulfur create a dipole moment, allowing for potential interactions with polar solvents.

The overall solubility behavior is governed by the principle of "like dissolves like".[6][7] The large, nonpolar adamantane cage dictates that the molecule will be most soluble in solvents that are themselves nonpolar or weakly polar. The influence of the polar isothiocyanate group is largely overshadowed by the adamantane moiety.

Solubility Profile of this compound

Based on empirical data from chemical supplier information, synthetic procedures, and the known properties of adamantane derivatives, we can construct a detailed solubility profile.

Quantitative and High-Confidence Qualitative Data

The following table summarizes solvents in which this compound has been explicitly reported as soluble, either as a solvent for reaction, purification, or direct solubility statements.

| Solvent Class | Solvent Name | Reported Solubility / Implication | Rationale for Solubility | Source(s) |

| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to engage in dipole-dipole interactions without disrupting the nonpolar adamantane structure. | |

| Halogenated | Chloroform (CHCl₃) | Soluble | Similar to DCM, its polarity is suitable for dissolving the compound. Used for NMR analysis. | [1] |

| Aprotic Polar | Toluene | Soluble (especially at elevated temp.) | Nonpolar aromatic structure provides favorable van der Waals interactions with the adamantane cage. Used as a reaction solvent. | [2][8] |

| Aprotic Polar | p-Xylene | Soluble (at reflux) | Similar to toluene, its nonpolar nature is ideal for solvating the adamantane group. | [9] |

| Protic Polar | Ethanol (EtOH) | Soluble (used for recrystallization) | The ethyl group provides nonpolar character, while the hydroxyl group offers some polarity. Solubility is often temperature-dependent. | [1][2][8] |

Predicted Solubility in Other Common Laboratory Solvents

This table provides predictions based on chemical principles for solvents where explicit data is less common. These predictions serve as a strong starting point for experimental design.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF) | Highly Soluble | Moderate polarity and non-protic nature make it an excellent solvent for compounds with both polar and nonpolar features. |

| Ethers | Diethyl Ether | Soluble | Low polarity and volatility; a good solvent for less polar organic compounds. |

| Aprotic Polar | Acetonitrile (MeCN) | Moderately Soluble | More polar than THF; solubility may be limited but sufficient for many reactions. |

| Aprotic Polar | Dimethylformamide (DMF) | Moderately to Sparingly Soluble | Highly polar; while used in reactions with related isocyanates, high concentrations may be difficult to achieve. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Moderately to Sparingly Soluble | Very high polarity; likely to be a suitable solvent for creating stock solutions for biological assays, though complete solubility at high concentrations is not guaranteed. |

| Nonpolar | Hexane / Heptane | Sparingly Soluble to Insoluble (at RT) | While nonpolar, the crystalline solid nature and high melting point (166-168 °C) suggest strong lattice energy that weak van der Waals forces in alkanes may struggle to overcome at room temperature. |

| Protic Polar | Water | Insoluble | The extreme polarity of water and its strong hydrogen-bonding network cannot overcome the hydrophobicity of the large adamantane cage. |

| Protic Polar | Methanol | Sparingly Soluble | More polar than ethanol, making it a less effective solvent for the highly nonpolar solute. |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data in a novel solvent, a standardized experimental protocol is essential. The following gravimetric method is robust, reliable, and provides a self-validating system for determining solubility in mg/mL or mol/L.

Causality Behind Experimental Choices

-

Equilibrium is Key: The primary goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Agitation (stirring/sonication) and sufficient time at a constant temperature are critical to ensure true equilibrium is reached, preventing underestimation of solubility.

-

Temperature Control: The solubility of solids generally increases with temperature.[4][10] Therefore, all steps are performed at a precisely controlled temperature (e.g., 25 °C) using a water bath or incubator to ensure data is reproducible and comparable.

-

Gravimetric Analysis: This method is chosen for its directness and accuracy. By weighing a known volume of the saturated solution before and after solvent evaporation, we directly measure the mass of the dissolved solute, minimizing errors from indirect measurements.

Experimental Workflow

Sources

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Adamantyl Isothiocyanate: Melting Point and Stability

This guide provides a comprehensive technical overview of 1-Adamantyl isothiocyanate, a key building block in medicinal chemistry and drug development. We will delve into its critical physicochemical properties, specifically its melting point and stability, offering insights grounded in experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize or are considering the application of adamantane derivatives in their work.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique cage-like structure.[1][2] This lipophilic moiety is often incorporated into drug candidates to enhance their metabolic stability, improve their pharmacokinetic profiles, and facilitate receptor binding.[1][2][3][4] The isothiocyanate functional group, in turn, is a versatile reactive handle for the synthesis of a wide array of bioactive molecules, including thioureas, which have shown promise as enzyme inhibitors.[5][6] this compound, therefore, represents a valuable synthon for the creation of novel therapeutics targeting a range of diseases, from viral infections to cancer.[3][5][7][8]

Section 1: Melting Point of this compound

The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity. For this compound, a consistent melting point range is crucial for its identification and for ensuring the quality of starting materials in a synthetic workflow.

Reported Melting Point Data

Multiple sources report a narrow and consistent melting point range for this compound, as summarized in the table below. This consistency across different suppliers and literature reports underscores the reliability of this physical constant for material characterization.

| Melting Point Range (°C) | Source(s) |

| 167.0 to 170.0 | TCI AMERICA[9], TCI EUROPE N.V. |

| 166-168 | ChemBK[10], Sigma-Aldrich |

| 167-169 | ChemicalBook[11] |

| 167 | Adamantyl isothiocyanates as mutant p53 rescuing agents - PMC[8] |

| 166-169 | ECHEMI[12] |

The slight variations in the reported ranges are likely attributable to minor differences in experimental methodology and the purity of the samples analyzed. A typical, literature-accepted melting point is around 168 °C.[9]

Experimental Protocol: Melting Point Determination

The accurate determination of the melting point is a standard procedure in a chemistry laboratory. The following protocol outlines a robust method for this measurement.

Objective: To determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat: For accuracy, it is recommended to perform the measurement in triplicate and report the average range.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a sharper and more accurate melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting temperature.

Section 2: Stability of this compound

Understanding the stability of a chemical compound is paramount for its safe handling, storage, and effective use in chemical reactions. This section details the known stability profile of this compound.

General Stability and Storage

This compound is generally a stable solid under normal laboratory conditions.[13] However, certain precautions are necessary to maintain its integrity over time.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dark place.[9][14] Some suppliers recommend storage at temperatures below 15°C.[9]

-

Atmosphere: It is recommended to store the compound under an inert gas, such as argon or nitrogen.[9][14]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[9][12][14]

Conditions to Avoid:

-

Moisture: The isothiocyanate functional group is sensitive to moisture and can hydrolyze.[9]

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[13]

-

Excess Heat: While the melting point is relatively high, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[13]

Reactivity and Decomposition

While a specific decomposition temperature for this compound is not widely reported in the readily available literature, the isothiocyanate functional group can undergo thermal degradation.[15] The adamantyl moiety itself is known to be highly stable and relatively inert to metabolic transformation.[8]

The primary reactivity of this compound involves the electrophilic carbon of the isothiocyanate group. It readily undergoes nucleophilic addition reactions with primary and secondary amines to form the corresponding N,N'-disubstituted N-(1-adamantyl)-thiourea derivatives.[16] This reactivity is the basis for its extensive use in the synthesis of biologically active compounds.[5][6][16]

Workflow for Stability Assessment

For critical applications, particularly in drug development where long-term stability is a concern, a formal stability study is recommended.

Objective: To assess the stability of this compound under defined storage conditions over time.

Methodology:

-

Sample Allocation: Aliquot the this compound sample into multiple, tightly sealed vials.

-

Storage Conditions: Store the vials under various conditions, for example:

-

Recommended: Cool (<15°C), dark, inert atmosphere.

-

Accelerated: Elevated temperature (e.g., 40°C) and controlled humidity.

-

Stress: Exposure to light, air, and moisture.

-

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Testing: At each time point, analyze a vial from each storage condition using the following techniques:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Melting Point: Determine the melting point range as described in Section 1.2. A broadening or depression of the melting point can indicate the presence of impurities.

-

Purity (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the purity of the compound and detect any degradation products.

-

Spectroscopic Analysis (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any changes.

-

Data Interpretation: A significant change in appearance, a depression or broadening of the melting point, or a decrease in purity as determined by HPLC would indicate degradation of the compound under the tested conditions.

Visualizations

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Logical Relationship: Factors Affecting Stability

Caption: Factors Influencing Stability.

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 166-170 °C. Its stability is maintained under cool, dark, and anhydrous conditions, preferably under an inert atmosphere. The primary route of degradation is through hydrolysis of the isothiocyanate group, and its reactivity is centered on nucleophilic addition to this functional group. A thorough understanding of these properties is essential for the successful application of this versatile building block in the synthesis of novel and impactful pharmaceutical agents. By adhering to the outlined protocols for characterization and storage, researchers can ensure the quality and reliability of their experimental outcomes.

References

- ChemBK.

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Georgieva, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1013-1021. [Link]

- Bykov, V. N., et al. (2023). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. European Journal of Medicinal Chemistry, 249, 115161. [Link]

- ResearchGate.

- PubChem.

- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. [Link]

- Riffat, S. (2026). Decomposition temperature: Significance and symbolism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 4411-26-1 | TCI AMERICA [tcichemicals.com]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound 99 4411-26-1 [sigmaaldrich.com]

The Adamantane Isosthiocyanate Scaffold: A Lipophilic Bullet Targeting Cellular Aberrations

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Convergence of Adamantane and Isothiocyanate Moieties

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is relentless. The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a powerful approach to achieving this goal. This guide delves into the burgeoning field of adamantane-containing isothiocyanates, a class of compounds that marries the unique physicochemical properties of the adamantane cage with the potent biological activity of the isothiocyanate functional group.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is not merely a passive scaffold. Its incorporation into drug molecules can significantly enhance their therapeutic potential by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a robust anchor for precise positioning within biological targets.[1][2][3] This "lipophilic bullet" strategy has been successfully employed in a range of clinically approved drugs for indications as diverse as viral infections and neurodegenerative diseases.[4][5]

On the other hand, isothiocyanates (ITCs), naturally occurring compounds found in cruciferous vegetables, are renowned for their potent anticarcinogenic, anti-inflammatory, and antimicrobial properties.[6][7] Their mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways involved in cellular defense and inflammation.[8][9]

The conjugation of these two entities creates a synergistic hybrid, where the adamantane scaffold enhances the drug-like properties of the bioactive isothiocyanate. This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of adamantane-containing isothiocyanates, offering researchers and drug development professionals a technical foundation for harnessing their therapeutic potential.

Part 1: Synthesis and Structural Elucidation

The rational design of adamantane-containing isothiocyanates hinges on versatile and efficient synthetic strategies. The most common approaches involve the conversion of adamantyl amines to the corresponding isothiocyanates.

General Synthesis Protocol for Adamantyl Isothiocyanates

A prevalent method for the synthesis of adamantyl isothiocyanates involves a two-step, one-pot reaction from the corresponding adamantyl amine. This method is advantageous as it avoids the use of highly toxic reagents like thiophosgene.[2][10]

Experimental Protocol: Synthesis of 1-Adamantyl Isothiocyanate

-

Reaction Setup: To a solution of adamantan-1-amine (1 equivalent) in a suitable solvent such as toluene or p-xylene, add phenyl isothiocyanate (1.1 equivalents).[10][11]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) for 3-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[2][11]

This protocol can be adapted for the synthesis of various adamantane-containing isothiocyanates with different linkers or substituents on the adamantane core.[12]

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of adamantyl isothiocyanates.

Structure-Activity Relationship (SAR) Insights

The biological activity of adamantane-containing isothiocyanates is profoundly influenced by their structural features. Key SAR findings include:

-

The Isothiocyanate Group is Essential: The -N=C=S functional group is indispensable for the biological activity. Analogous compounds lacking this moiety show a significant loss of cytotoxic effects.[2]

-

The Adamantane Scaffold Enhances Potency: The lipophilic and bulky nature of the adamantane cage generally increases the cytotoxic potency of the isothiocyanate, likely by facilitating cell membrane penetration and interaction with intracellular targets.[2]

-

The Linker Length is a Critical Determinant: The length of the alkyl chain connecting the adamantane moiety and the isothiocyanate group plays a crucial role in determining the compound's inhibitory potency. For instance, in a series of adamantyl isothiocyanates studied for their ability to rescue mutant p53, a three-carbon alkyl chain (Ad-(CH2)3-NCS) demonstrated the greatest inhibitory effect on cancer cell proliferation.[2]

Part 2: Anticancer Activity and Mechanisms of Action

A significant body of research has focused on the anticancer properties of adamantane-containing isothiocyanates. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity

Adamantyl isothiocyanates have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and lung.[7][13] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Cell Line | HCT-116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Adenocarcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | Reference |

| Adamantane-1-isothiocyanate | - | >100 | - | - | [13] |

| 1-(Isothiocyanatomethyl)adamantane | 35 | 42 | 53 | 67 | [13] |

| 1-(2-Isothiocyanatoethyl)adamantane | 22 | 25 | 28 | 33 | [13] |

| 1-(3-Isothiocyanatopropyl)adamantane | 12-24 (MDA-MB-231) | - | - | - | [2] |

Note: The data presented is a selection from the cited literature and may not be directly comparable due to variations in experimental conditions.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which adamantane-containing isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][14]

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the adamantyl isothiocyanate compound or a vehicle control (DMSO) for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Studies have shown that treatment with active adamantyl isothiocyanates leads to a significant increase in the population of apoptotic cells.[2] Furthermore, these compounds can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from progressing through mitosis.[9][14]

Modulation of Key Signaling Pathways

The anticancer activity of adamantane-containing isothiocyanates is underpinned by their ability to modulate critical intracellular signaling pathways.

-

Mutant p53 Rescue: Certain adamantyl isothiocyanates have been identified as promising agents for rescuing the function of mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.[2] These compounds can restore the wild-type conformation of mutant p53, leading to the upregulation of its target genes and subsequent induction of apoptosis in cancer cells.[2]

Signaling Pathway: Mutant p53 Rescue by Adamantyl Isothiocyanates

Caption: Adamantyl isothiocyanates can rescue the function of mutant p53.

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Adamantane-linked isothiourea derivatives, which share structural similarities with isothiocyanates, have been shown to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[15] This suggests that adamantane-containing isothiocyanates may also exert their anticancer effects through the modulation of this pro-inflammatory pathway.

Part 3: Antiviral and Other Biological Activities

While the primary focus has been on their anticancer potential, the unique structural features of adamantane-containing isothiocyanates suggest a broader spectrum of biological activities.

Antiviral Potential

The adamantane scaffold is the cornerstone of several licensed antiviral drugs, such as amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[4][5][16] Although resistance has emerged, the adamantane cage remains a valuable pharmacophore in the design of new antiviral agents.[17][18] Isothiocyanates have also been reported to possess antiviral properties. The combination of these two moieties in a single molecule presents an intriguing avenue for the development of novel antiviral therapeutics. Further research is warranted to explore the efficacy of adamantane-containing isothiocyanates against a range of viruses.

Anti-inflammatory and Enzyme Inhibitory Activities

Isothiocyanates are well-documented anti-inflammatory agents, often acting through the Nrf2 and NF-κB signaling pathways.[19][20] Adamantane derivatives have also been developed as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of inflammation.[15] Adamantyl thiourea derivatives have shown inhibitory activity against sEH, suggesting that adamantane-containing isothiocyanates could also target this enzyme and exert anti-inflammatory effects.[15]

Conclusion and Future Directions

Adamantane-containing isothiocyanates represent a promising class of therapeutic agents with multifaceted biological activities. The strategic combination of the lipophilic adamantane scaffold with the potent isothiocyanate functional group yields compounds with enhanced drug-like properties and significant anticancer potential. The ability of these compounds to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways such as p53 and NF-κB underscores their therapeutic promise.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the linker and adamantane substituents to enhance potency and selectivity.

-

Target Identification: Elucidation of the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.

-

In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and other relevant diseases.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the clinical viability of these compounds.

The continued exploration of adamantane-containing isothiocyanates holds significant potential for the discovery of novel and effective therapies for a range of human diseases.

References

- G. A. Mezentsev, "Adamantane in Drug Delivery Systems and Surface Recognition," Molecules, vol. 20, no. 9, pp. 16539-16571, 2015. Available: [Link]

- M. A. R. Iyengar, "Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane," Antioxidants, vol. 10, no. 4, p. 557, 2021. Available: [Link]

- J. R. Smith et al., "Unlocking therapeutic potential: the role of adamantane in drug discovery," ConnectSci, 2024. Available: [Link]

- Wikipedia, "Adamantane," 2024. Available: [Link]

- A. B. Kunnumakkara et al.

- J. Spilovska et al., "Adamantane - A Lead Structure for Drugs in Clinical Practice," Current Medicinal Chemistry, vol. 23, no. 25, pp. 2823-2844, 2016. Available: [Link]

- S. V. Tortorella et al., "Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update," Antioxidants & Redox Signaling, vol. 22, no. 8, pp. 651-686, 2015. Available: [Link]

- G. A. Mezentsev, "Adamantane in Drug Delivery Systems and Surface Recognition," Molecules, vol. 20, no. 9, pp. 16539-16571, 2015. Available: [Link]

- M. Traka and R. Mithen, "Mechanism of action of isothiocyanates. A review," Agrociencia, vol. 47, no. 8, pp. 757-768, 2013. Available: [Link]

- F. L. Chung, "Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action," Proceedings of the Nutrition Society, vol. 66, no. 1, pp. 62-67, 2007. Available: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD., "The Significance of Adamantane Derivatives in Modern Drug Discovery." Available: [Link]

- V. Burmistrov et al., "Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships," Journal of Medicinal Chemistry, vol. 64, no. 10, pp. 6621-6633, 2021. Available: [Link]

- D. Pitushkin et al.

- L. Wanka, K. Iqbal, and P. R. Schreiner, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," Chemical Reviews, vol. 113, no. 5, pp. 3516-3604, 2013. Available: [Link]

- D. Pitushkin et al., "Synthesis of isothio- and isoselenocyanates of adamantane series and their cytotoxic activity," Mendeleev Communications, vol. 31, no. 3, pp. 336-338, 2021. Available: [Link]

- V. Burmistrov et al.

- H. J. Kim et al., "Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats," Biomolecules & Therapeutics, vol. 20, no. 2, pp. 203-207, 2012. Available: [Link]

- V. Burmistrov et al., "New Facile Synthesis of Adamantyl Isothiocyanates," Thieme E-Books & E-Journals, 2017. Available: [Link]

- L. Wanka, K. Iqbal, and P. R. Schreiner, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," Chemical Reviews, vol. 113, no. 5, pp. 3516-3604, 2013. Available: [Link]

- N. Chochkova et al., "Adamantane-containing drug delivery systems," Pharmacia, vol. 70, no. 4, pp. 917-925, 2023. Available: [Link]

- A. A. El-Sayed et al., "Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11634, 2022. Available: [Link]

- S. K. Srivastava et al., "Cytotoxic properties of Adamantyl isothiocyanate and potential in vivo metabolite adamantyl-N-acetylcystein in gynecological cancer cells," Journal of Ovarian Research, vol. 4, no. 1, p. 20, 2011. Available: [Link]

- D. Mijatovic et al., "In vitro assessment of antiproliferative action selectivity of dietary isothiocyanates for tumor versus normal human cells," Vojnosanitetski pregled, vol. 74, no. 3, pp. 225-231, 2017. Available: [Link]

- A. Kumar et al.

- F. L. Chung et al., "Selected isothiocyanates rapidly induce growth inhibition of cancer cells," Cancer Letters, vol. 192, no. 1, pp. 53-58, 2003. Available: [Link]

- A. A. El-Sayed et al., "Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles," ACS Omega, vol. 8, no. 14, pp. 13183-13197, 2023. Available: [Link]

- G. Latronico et al., "Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation," Journal of Neuroinflammation, vol. 16, no. 1, p. 143, 2019. Available: [Link]

- V. A. Shiryaev et al., "Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity," European Journal of Medicinal Chemistry, vol. 221, p. 113485, 2021. Available: [Link]

- A. Herman-Antosiewicz et al., "Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells," Food & Function, vol. 10, no. 7, pp. 4240-4252, 2019. Available: [Link]

- A. M. Roj, "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches," Molecules, vol. 28, no. 18, p. 6602, 2023. Available: [Link]

- Linus Pauling Institute, "Isothiocyanates," Oregon St

- A. D. D'Mello et al., "Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management," Frontiers in Nutrition, vol. 10, p. 1253131, 2023. Available: [Link]

- A. A. El-Sayed et al., "Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbothioimidates, and 2-(Adamantan-1-ylimino)-3-(adamantan-1-yl)-5-arylidenethiazolidin-4-ones," Molecules, vol. 21, no. 9, p. 1222, 2016. Available: [Link]

- M. A. Al-Kuraishy et al., "Potential for the Repurposing of Adamantane Antivirals for COVID-19," Viruses, vol. 13, no. 4, p. 627, 2021. Available: [Link]

- E. De Clercq et al., "Synthesis and antiviral activity evaluation of some aminoadamantane derivatives," Journal of Medicinal Chemistry, vol. 37, no. 18, pp. 2984-2989, 1994. Available: [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. redalyc.org [redalyc.org]

- 9. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of isothio- and isoselenocyanates of adamantane series and their cytotoxic activity | CoLab [colab.ws]

- 14. Cytotoxic properties of Adamantyl isothiocyanate and potential in vivo metabolite adamantyl-N-acetylcystein in gynecological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Adamantane Scaffold: A Strategic Tool for Modulating Drug Lipophilicity

A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the careful tuning of physicochemical properties is paramount to achieving therapeutic success. Among the various molecular scaffolds employed to optimize drug candidates, the adamantane moiety stands out for its unique combination of rigidity, three-dimensionality, and significant lipophilicity. Often dubbed the "lipophilic bullet," its incorporation into a molecular structure is a deliberate strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the role of the adamantane scaffold in drug lipophilicity, moving beyond a simplistic view of it as a mere hydrophobic appendage. We will delve into the nuanced effects of this caged hydrocarbon on molecular properties, examine its impact on pharmacokinetic and pharmacodynamic outcomes, and provide practical guidance on its strategic application in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the adamantane scaffold to design next-generation therapeutics with improved efficacy and developability.

Introduction: The Significance of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that profoundly influences a drug's journey through the body.[1][2] It governs a multitude of processes, including:

-

Absorption: The ability of a drug to pass through the lipid bilayers of cell membranes in the gastrointestinal tract is largely dependent on its lipophilicity.

-

Distribution: Once in the bloodstream, a drug's distribution to various tissues and organs, including its ability to cross the blood-brain barrier (BBB), is heavily influenced by its lipophilic character.[1]

-

Metabolism: Lipophilicity can affect a drug's susceptibility to metabolic enzymes, thereby influencing its half-life and potential for drug-drug interactions.

-

Excretion: The route and rate of a drug's elimination from the body are also tied to its lipophilicity.

-

Toxicity: Excessively high lipophilicity can lead to off-target effects and toxicity due to non-specific binding to hydrophobic pockets in proteins and accumulation in lipid-rich tissues.[3]

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most common metrics used to quantify lipophilicity.[4][5] A delicate balance is required; a drug must be sufficiently lipophilic to cross biological membranes but also possess enough aqueous solubility to be transported in the blood and other bodily fluids.

The Adamantane Scaffold: A Unique Molecular Architecture

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a highly symmetrical and rigid cage-like structure reminiscent of a diamond fragment, earning it the designation of the simplest diamondoid.[6] Its unique physicochemical properties make it a valuable building block in medicinal chemistry:[7][8]

-

High Lipophilicity: As a hydrocarbon cage, adamantane is inherently nonpolar and hydrophobic.

-

Three-Dimensionality: In an era where drug discovery is actively trying to "escape flatland," the well-defined, non-planar structure of adamantane provides an excellent scaffold for the precise spatial arrangement of functional groups.[9][10]

-

Rigidity and Stability: The adamantane core is conformationally locked and metabolically robust, which can protect adjacent functional groups from enzymatic degradation.[10][11]

The introduction of an adamantane moiety into a molecule is a well-established strategy to increase its lipophilicity and favorably alter its pharmacokinetic profile.[12][13]

Adamantane as a "Lipophilic Bullet": Modulating ADME Properties

The incorporation of an adamantane group can dramatically increase a molecule's lipophilicity, a strategy often referred to as using a "lipophilic bullet".[12][14] This modification can transform highly hydrophilic compounds into more clinically viable drug candidates by enhancing their ability to cross biological membranes.[11][14]

Enhancing CNS Penetration

A key application of the adamantane scaffold is to improve a drug's ability to cross the blood-brain barrier (BBB). The increased lipophilicity imparted by the adamantyl group can facilitate passive diffusion across the endothelial cells of the BBB.[14][15] A notable example is Memantine , an adamantane derivative used in the treatment of Alzheimer's disease. Its adamantane core is crucial for its pharmacokinetic profile, allowing it to effectively reach its target in the central nervous system (CNS).[16]

Improving Metabolic Stability

The steric bulk of the adamantane cage can shield nearby functional groups from metabolic enzymes, thereby increasing the drug's half-life.[10][11] This protective effect can reduce the rate of metabolic clearance and lead to a more sustained therapeutic effect. This is a key consideration in the design of long-acting pharmaceuticals.

Impact on Solubility and Bioavailability

While increasing lipophilicity is often the primary goal, the introduction of an adamantane group must be carefully balanced to avoid excessively poor aqueous solubility, which can hinder absorption and bioavailability.[15] The overall physicochemical profile of the molecule must be considered to ensure that the desired increase in lipophilicity does not come at the cost of developability.

Beyond Lipophilicity: The Adamantane Scaffold in Modern Drug Design

While the role of adamantane in modulating lipophilicity is well-established, its utility in modern drug discovery extends far beyond this single property. The rigid, three-dimensional nature of the adamantane scaffold is increasingly being leveraged to:

-

Provide a Precise Vectorial Orientation for Substituents: The fixed geometry of the adamantane cage allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[9][10] This is particularly valuable for probing the topology of binding pockets and improving target selectivity.

-